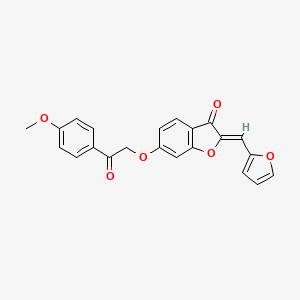

(Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Description

(Z)-2-(Furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a furan-2-ylmethylene substituent at position 2 and a 2-(4-methoxyphenyl)-2-oxoethoxy group at position 5. The (Z)-configuration of the exocyclic double bond at position 2 is critical for its structural and electronic properties.

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-25-15-6-4-14(5-7-15)19(23)13-27-17-8-9-18-20(11-17)28-21(22(18)24)12-16-3-2-10-26-16/h2-12H,13H2,1H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGSXMMIMHZTCW-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one typically involves multi-step organic reactions

Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.

Introduction of Furan-2-ylmethylene Group: This step often involves a Wittig reaction, where a furan-2-ylmethylene phosphonium salt reacts with the benzofuran aldehyde under basic conditions.

Attachment of 4-Methoxyphenyl Group: The final step involves an esterification reaction where the benzofuran intermediate reacts with 4-methoxyphenyl acetic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen atoms or nitro groups.

Scientific Research Applications

Anticancer Activity

Research indicates that benzofuran derivatives, including (Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, exhibit significant anticancer properties. The structure of benzofuran is known to influence various biological activities, including the inhibition of tumor growth. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways, making them promising candidates for cancer therapy .

Antidiabetic Properties

The compound has also been investigated for its potential as a DRAK2 inhibitor, which plays a crucial role in protecting pancreatic β-cells from apoptosis. In vitro studies demonstrated that derivatives similar to this compound can significantly enhance cell viability and reduce apoptosis in β-cells, suggesting a therapeutic avenue for diabetes treatment .

Antimicrobial Activity

Benzofuran derivatives have shown activity against various pathogens, including bacteria and fungi. The unique structural features of this compound may contribute to its efficacy against resistant strains of bacteria and fungi, warranting further exploration in antimicrobial research .

Synthesis of Novel Compounds

The synthetic versatility of benzofuran derivatives allows for the development of new compounds with tailored biological activities. Recent methodologies have highlighted the use of microwave irradiation and clay catalysis to synthesize benzofuran derivatives efficiently. Such techniques not only improve yield but also reduce the environmental impact associated with traditional synthetic methods .

Building Blocks in Organic Synthesis

Due to their unique chemical properties, compounds like this compound serve as valuable building blocks in organic synthesis. They can be utilized in the construction of more complex molecular architectures, particularly in drug discovery and development processes .

DRAK2 Inhibition Study

A study focused on the SAR (structure–activity relationship) of benzofuran derivatives identified several compounds with potent DRAK2 inhibitory activity. The most effective compounds demonstrated IC50 values as low as 0.25 μM, indicating strong potential for therapeutic applications in diabetes management .

Tyrosinase Inhibition

Another investigation explored the inhibitory effects of aurones and related benzofuran compounds on human tyrosinase, an enzyme involved in melanin production. The findings suggested that specific substitutions on the benzofuran core could enhance inhibitory potency, positioning these compounds as potential treatments for hyperpigmentation disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit structural diversity, with variations in substituents significantly impacting their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability :

- The target compound’s 2-(4-methoxyphenyl)-2-oxoethoxy chain at position 6 likely improves water solubility compared to derivatives with halogenated aryl groups (e.g., bromo in or chloro in ). However, bromo or chloro substituents may enhance lipophilicity, favoring membrane penetration .

- Hydroxy-substituted analogs (e.g., ) exhibit higher polarity but may undergo faster metabolic conjugation, reducing their half-life .

In contrast, fluorine (e.g., ) exerts electron-withdrawing effects, which could modulate receptor binding affinity .

Biological Activity Trends: While direct data for the target compound are sparse, structurally related benzofuranones are implicated in apoptosis induction (e.g., via oxidative DNA damage inhibition) and antioxidant activity . Furan-containing derivatives (e.g., ) may interact with heme-containing enzymes or redox-sensitive pathways due to the furan’s conjugated system .

Synthetic Accessibility: The synthesis of benzofuran-3(2H)-one derivatives often involves Knoevenagel condensation for exocyclic double bond formation (e.g., as in ) and nucleophilic substitutions for side-chain modifications .

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, a compound belonging to the class of benzofuran derivatives, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan moiety and a methoxyphenyl group, which contribute to its diverse biological properties.

Antioxidant Activity

Research has indicated that benzofuran derivatives exhibit significant antioxidant properties. A study evaluating various derivatives found that the compound demonstrated a notable ability to scavenge free radicals, thus suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One investigation reported that this compound inhibited the proliferation of cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 10 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: In Vivo Anticancer Study

A murine model was utilized to assess the in vivo anticancer effects of the compound. Mice bearing tumors were treated with varying doses of this compound. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

In a clinical setting, isolates from patients with bacterial infections were tested against the compound. Results confirmed its efficacy against resistant strains, suggesting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What are the common synthetic routes for (Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation , where benzofuran-3(2H)-one derivatives react with aldehydes under basic or catalytic conditions. Key factors include:

- Catalysts : Natural deep eutectic solvents (NaDES) like L-proline-based systems improve yields (59%) under ultrasound irradiation (18 minutes) .

- Solvent and Temperature : Solvent-free conditions or THF with NaH as a base are used for intermediates like 6-(benzyloxy)-substituted derivatives .

- Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding or π-π interactions during crystallization .

- Workflow : Post-reaction purification via column chromatography and recrystallization ensures stereochemical purity .

Q. Which spectroscopic techniques are critical for characterizing structural integrity and purity?

- Methodological Answer :

- 1H/13C NMR : Key for confirming substituent positions and Z/E configuration. For example, olefinic proton shifts (δ 7.6–7.8 ppm) and furan carbonyl signals (δ 180–190 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities by analyzing intermolecular interactions (e.g., C–H···O bonds) and packing motifs .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, though discrepancies between theoretical and experimental values may arise due to ionization efficiency .

- IR Spectroscopy : Confirms carbonyl (1700–1750 cm⁻¹) and ether (1200–1250 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling benzofuranone derivatives in the lab?

- Methodological Answer :

- PPE : Gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

- Waste Disposal : Follow institutional guidelines for organic waste, particularly for reactive intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between theoretical predictions and experimental results be resolved?

- Methodological Answer :

- Validation Techniques :

- X-ray Diffraction : Resolves configuration disputes by comparing experimental unit cell parameters with computational models (e.g., Hirshfeld surface analysis) .

- Computational NMR Prediction : Tools like DFT calculations (e.g., B3LYP/6-31G*) simulate shifts and identify outliers caused by solvent effects or tautomerism .

- Case Study : In benzofuran-3(2H)-one derivatives, discrepancies in aromatic proton shifts were attributed to solvent polarity (CDCl₃ vs. DMSO-d₆) .

Q. What strategies enhance the bioactivity of benzofuran-3(2H)-one derivatives, and how do structural modifications impact mechanisms?

- Methodological Answer :

- Substituent Engineering :

- Electron-Withdrawing Groups : Methoxy or halogen substituents at the 4-position improve NF-κB inhibition (IC₅₀ < 10 μM) by enhancing electrophilicity .

- Hybrid Scaffolds : Coupling with pyrimidine or thiazole rings broadens target selectivity (e.g., DRAK2 kinase inhibition) .

- Mechanistic Insights :

- Molecular Docking : Aurone derivatives bind to SARS-CoV-2 Mpro via hydrogen bonding with Cys145 and His41 .

- In Vitro Assays : Dose-dependent suppression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) validates anti-inflammatory activity .

Q. How do computational methods elucidate binding interactions with biological targets like DRAK2 or viral proteins?

- Methodological Answer :

- Workflow :

Target Preparation : Retrieve protein structures (e.g., PDB ID: 6LU7 for SARS-CoV-2 Mpro) and optimize protonation states .

Molecular Docking (AutoDock Vina) : Screen compound libraries to identify high-affinity poses (ΔG < -8.2 kcal/mol) .

MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust interactions .

- Case Study : (Z)-2-(furan-2-ylmethylene) derivatives showed >50% inhibition of Mpro at 10 μM, validated by plaque reduction assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields or bioactivity across studies?

- Methodological Answer :

- Root-Cause Analysis :

- Reaction Scale : Milligram-scale reactions may have lower yields due to side reactions (e.g., aldol condensation) vs. optimized gram-scale protocols .

- Biological Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or endotoxin levels in in vitro models can skew IC₅₀ values .

- Resolution : Replicate experiments under standardized conditions (e.g., USP guidelines) and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.